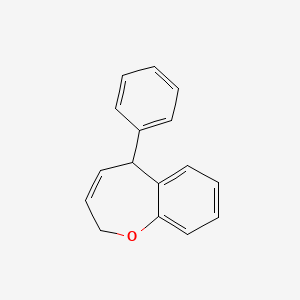

5-Phenyl-2,5-dihydro-1-benzoxepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

923591-87-1 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-phenyl-2,5-dihydro-1-benzoxepine |

InChI |

InChI=1S/C16H14O/c1-2-7-13(8-3-1)14-10-6-12-17-16-11-5-4-9-15(14)16/h1-11,14H,12H2 |

InChI Key |

HVXWMDUKLLHLQD-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C2=CC=CC=C2O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 2,5 Dihydro 1 Benzoxepine Core and Its 5 Phenyl Derivatives

Strategies for the Construction of the Seven-Membered Oxepine Ring System

The formation of the seven-membered oxepine ring is a significant challenge in synthetic organic chemistry. Various strategies have been developed to construct this ring system, with a focus on efficiency and the ability to introduce a variety of substituents.

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including the 2,5-dihydro-1-benzoxepine core. These methods often involve the formation of a key bond to close the seven-membered ring from an acyclic precursor.

The intramolecular cyclization of ortho-substituted phenols is a common and effective method for synthesizing the 2,5-dihydro-1-benzoxepine skeleton. nih.govnih.gov This approach typically involves a phenol (B47542) with a side chain at the ortho position that can undergo cyclization to form the seven-membered ring. nih.govnih.gov

One notable example is the use of ortho-(aryloxy)phenylalkynes, which can undergo electrophile-induced intramolecular cyclization to yield dibenz[b,f]oxepine derivatives. rsc.orgresearchgate.net The reaction is initiated by an electrophile, such as perchloric acid or iodine monochloride, which activates the alkyne for cyclization. rsc.orgresearchgate.net

Another approach involves the one-pot synthesis of 5-amino-2,5-dihydro-1-benzoxepines from allylic trichloroacetimidates bearing a 2-allyloxyaryl group. nih.gov This process involves a thermally mediated Overman rearrangement followed by a ring-closing metathesis reaction. nih.gov

The following table summarizes some examples of intramolecular cyclization reactions of ortho-substituted phenols.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Allylic trichloroacetimidate (B1259523) with a 2-allyloxyaryl group | Thermal Overman rearrangement, ring-closing metathesis | 5-Amino-2,5-dihydro-1-benzoxepine | Not specified |

| o-(Aryloxy)phenylalkyne | Perchloric acid, tetrafluoroboric acid, benzenesulfenyl chloride, or iodine monochloride | Dibenz[b,f]oxepine derivative | Not specified |

This table presents a selection of reported reactions and is not exhaustive.

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of heterocyclic compounds. nih.govnih.gov The reductive variant of this reaction has been used to construct the 2,5-dihydro-1-benzoxepine ring system. nih.govnih.gov This method involves the intramolecular coupling of an aryl halide with an alkene tether, facilitated by a palladium catalyst and a reducing agent. nih.govnih.gov The reaction proceeds through a palladium-hydride species, which is key to the reductive cyclization process. nih.govnih.gov While the standard Mizoroki-Heck reaction has been widely studied, the reductive version has received less attention but holds promise for the synthesis of complex heterocyclic structures. nih.govnih.gov A denitrative version of the Mizoroki-Heck reaction has also been developed, using nitroarenes as starting materials. chemrxiv.org

The following table provides a general overview of the palladium-mediated reductive Mizoroki-Heck cyclization.

| Substrate Type | Catalyst System | Key Features |

| Aryl halides with tethered alkenes | Palladium catalyst, reducing agent | Forms C-C bonds via a reductive pathway |

| Nitroarenes | Pd/BrettPhos catalyst | Allows for the use of nitro groups as coupling partners |

This table provides a general overview of the reaction and does not detail specific examples.

Intermolecular cycloaddition reactions offer an alternative and efficient route to the benzoxepine (B8326511) core. These reactions involve the coming together of two separate molecules to form the seven-membered ring in a single step.

A significant advancement in benzoxepine synthesis is the rhodium(III)-catalyzed (5+2)-cycloaddition of ortho-hydroxyethyl phenols with internal alkynes. nih.govresearchgate.net This reaction provides a direct and efficient route to various benzoxepine derivatives, including those with a phenyl group at the 5-position. nih.govresearchgate.net The reaction is thought to proceed through a mechanism involving the coordination of the rhodium catalyst to the phenol and alkyne, followed by a series of steps leading to the formation of the seven-membered ring. nih.govresearchgate.net This method is notable for its high efficiency and broad substrate scope, allowing for the synthesis of a wide range of benzoxepine derivatives. nih.govresearchgate.net

The following table summarizes the key aspects of this rhodium-catalyzed cycloaddition.

| Reactants | Catalyst | Product | Key Features |

| Ortho-hydroxyethyl phenols and internal alkynes | Rhodium(III) catalyst | Benzoxepine derivatives | High efficiency, broad substrate scope |

This table provides a general overview of the reaction and does not detail specific examples.

Rearrangement reactions provide another avenue for the synthesis of the 2,5-dihydro-1-benzoxepine core. These reactions involve the reorganization of the atoms of a molecule to form a new structure.

One such approach is the one-pot synthesis of metastable bicyclic 2,5-dihydrooxepines through a retro-Claisen rearrangement of syn-2-vinylcyclopropyl diketone intermediates. nih.gov This methodology has been successfully applied to the total synthesis of radulanin A, a natural product containing the 2,5-dihydro-1-benzoxepine core. nih.gov The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a powerful tool in organic synthesis for forming carbon-carbon bonds. bdu.ac.in Other rearrangement reactions, such as the Pinacol–pinacolone rearrangement and the Beckmann rearrangement, are also important in organic synthesis but have not been specifically reported for the synthesis of 5-phenyl-2,5-dihydro-1-benzoxepine in the provided search results. berhamporegirlscollege.ac.inmasterorganicchemistry.com

The following table highlights a key rearrangement-driven synthetic approach.

| Rearrangement Type | Key Intermediate | Application |

| Retro-Claisen rearrangement | syn-2-Vinylcyclopropyl diketone | Total synthesis of radulanin A |

This table highlights a specific application of a rearrangement reaction in the synthesis of a related natural product.

Rearrangement-Driven Synthetic Approaches

Thermal Overman Rearrangement in Multibond-Forming Processes toward 5-Amino-2,5-dihydro-1-benzoxepines

A robust and efficient one-pot, multibond-forming process has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. researchgate.netacs.orgnih.gov This methodology involves a sequence of a thermally mediated acs.orgacs.org-sigmatropic Overman rearrangement followed by a ring-closing metathesis (RCM) reaction.

| Entry | Catalyst (mol %) | Rearrangement Temp. (°C) | RCM Temp. (°C) | Yield (%) |

| 1 | Grubbs 1st Gen. (30) | 140 | 40 | 15 |

| 2 | Grubbs 2nd Gen. (10) | 140 | 40 | 85 |

| 3 | Grubbs 2nd Gen. (10) | 160 | 40 | 86 |

| 4 | Grubbs 2nd Gen. (5) | 160 | 60 | 91 |

| Table 1: Optimization of the one-pot Overman rearrangement and RCM process for the synthesis of 5-amino-2,5-dihydro-1-benzoxepine derivatives. acs.org |

Retro-Claisen Rearrangements in Dihydrooxepine Scaffold Assembly

The retro-Claisen rearrangement of 2-vinylcyclopropyl-carbonyl intermediates has emerged as a powerful method for assembling the 2,5-dihydrooxepine core. nih.govdntb.gov.ua This approach leverages the release of ring strain in the cyclopropane (B1198618) ring to drive the formation of the seven-membered ring. In a one-pot methodology, cyclic 1,3-diketones react with 1,4-dibromo-2-butenes to form syn-2-vinylcyclopropyl diketone intermediates. nih.gov These intermediates undergo a spontaneous retro-Claisen rearrangement to afford bicyclic 2,5-dihydrooxepines. researchgate.netnih.gov

This strategy has been successfully applied to the total synthesis of radulanin A, a naturally occurring 2,5-dihydrobenzoxepine. nih.gov Density Functional Theory (DFT) calculations have been instrumental in understanding the reaction selectivity and the mechanistic pathways, particularly the influence of temperature on the competition between acs.orgnih.gov- and acs.orgacs.org-sigmatropic rearrangements. nih.govdntb.gov.ua An enantioselective variant using a chiral oxazaborolidinium ion (COBI) catalyst has also been developed, providing access to highly functionalized 2,5-dihydrooxepines with good yields and high enantioselectivity. researchgate.net

Photochemical Ring Expansion Strategies for Benzoxepine Scaffolds

Photochemical methods provide an alternative and innovative route to the 2,5-dihydro-1-benzoxepine framework. A notable example is the synthesis of radulanin A, which was achieved via a largely unexplored photochemical ring expansion of a 2,2-dimethylchromene precursor. researchgate.net This reaction represents the key step in what is reported as the shortest synthesis of this natural product to date. researchgate.net

While detailed studies on the photochemical ring opening of chromenes often focus on the formation of colored merocyanine (B1260669) forms, the application of this reactivity for ring expansion into a seven-membered oxepine is a significant synthetic advancement. researchgate.netnih.govrug.nlresearchgate.net The process is initiated by photoexcitation, leading to the cleavage of the C-O bond in the pyran ring, followed by rearrangement to form the larger benzoxepine ring system. researchgate.netnih.gov This strategy has been adapted to a continuous-flow setup, enabling larger-scale preparation for further biological investigation. researchgate.net Analogous photochemical ring expansions have also been described for constructing other heterocyclic systems, such as the conversion of furopyridinones into azocines and benzoazocines via a acs.orgnih.gov-sigmatropic rearrangement, highlighting the potential of photochemical strategies in heterocyclic synthesis. rsc.orgrsc.org

Targeted Synthesis and Regioselective Introduction of the 5-Phenyl Moiety in 2,5-Dihydro-1-benzoxepines

The introduction of a phenyl group at the C5 position of the 2,5-dihydro-1-benzoxepine scaffold creates a chiral center and adds significant molecular complexity. The synthesis of this specific derivative requires regioselective methods that can precisely install the phenyl moiety at the target position.

Specific Reaction Pathways and Optimized Conditions for 5-Phenyl Substitution

While a direct, one-step synthesis of this compound from simple precursors is not extensively documented, a logical and chemically sound approach involves a multi-step sequence centered around a key ketone intermediate, 2,5-dihydro-1-benzoxepin-5-one . The existence of such intermediates is supported by patents describing related 1-benzoxepin-5(2H)-one derivatives. google.com

A plausible synthetic pathway would involve the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), to the carbonyl group of 2,5-dihydro-1-benzoxepin-5-one . This standard Grignard reaction would regioselectively form a new carbon-carbon bond at the C5 position, and subsequent acidic workup would yield the tertiary alcohol, 5-phenyl-2,5-dihydro-1-benzoxepin-5-ol . While this specific transformation is a postulation based on fundamental organic reactions, the synthesis of substituted 5-phenylmorphans has been achieved using a similar principle of adding aryl substituents to a heterocyclic core.

Stereochemical Control and Enantioselective Synthesis Considerations for Chiral 5-Phenyl-2,5-dihydro-1-benzoxepines

The introduction of the phenyl group at the C5 position as described above creates a stereocenter, meaning the product, 5-phenyl-2,5-dihydro-1-benzoxepin-5-ol , would be formed as a racemic mixture. Achieving stereochemical control to produce a single enantiomer or diastereomer presents a significant synthetic challenge that requires specialized asymmetric methodologies.

Currently, there are no specific, documented methods for the enantioselective synthesis of chiral 5-phenyl-2,5-dihydro-1-benzoxepines. However, general strategies from asymmetric synthesis could be adapted. These include:

Chiral Catalysts: Employing a chiral catalyst during the addition of the phenyl group to the ketone precursor could induce facial selectivity, leading to the formation of one enantiomer in excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone precursor could direct the incoming nucleophile to one face of the carbonyl group, which could then be cleaved to yield the enantiomerically enriched product.

Kinetic Resolution: A racemic mixture of the final product could potentially be resolved using enzymatic or chemical methods that selectively react with one enantiomer, allowing the other to be isolated.

While these approaches are speculative for this specific molecule, the successful diastereoselective synthesis of related complex heterocycles, such as substituted 5-phenylmorphans, demonstrates that high levels of stereocontrol are achievable in principle.

Diversification and Functionalization Strategies of the 2,5-Dihydro-1-benzoxepine Scaffold

The 2,5-dihydro-1-benzoxepine scaffold, particularly when substituted with a reactive handle like an amino group at the C5 position, serves as a versatile platform for further chemical modification. The strategic functionalization of this core allows for the generation of diverse compound libraries for screening and structure-activity relationship (SAR) studies. acs.org

A primary route for diversification involves reactions of the 5-amino-substituted scaffold. acs.org

Reduction of the Alkene: The double bond within the dihydrooxepine ring can be chemoselectively reduced. For instance, standard hydrogenation conditions (e.g., Pd/C, H₂) can reduce the alkene to yield the corresponding 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffold, which is present in numerous pharmacologically active agents. acs.org

Oxidation of the Alkene: The alkene is also amenable to oxidation reactions. Treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding epoxide with high diastereoselectivity, governed by the directing influence of the adjacent C5 substituent (Henbest's rule). acs.org This epoxide can be further manipulated, for example, through acid-catalyzed hydrolysis to yield diols. acs.org

Modification of the Amino Group: The amine functionality at C5 (initially protected as a trichloroacetamide (B1219227) after the Overman rearrangement) can be deprotected and subsequently modified. For example, it can be converted into a guanidine (B92328) group, as demonstrated in the synthesis of the hypotensive agent 8-chloro-5-guanidino-2,3,4,5-tetrahydro-1-benzoxepine. acs.org

These functionalization strategies highlight the utility of the 5-amino-2,5-dihydro-1-benzoxepine core as a key intermediate for accessing a wide range of more complex and potentially bioactive molecules.

Introduction of Diverse Substituents at the Phenyl and Benzoxepine Ring Systems

The functional properties of this compound can be finely tuned by introducing various substituents onto its two primary ring systems: the phenyl group and the fused benzoxepine structure. The phenyl group, acting as a substituent on the benzoxepine core, provides a versatile handle for modification. wikipedia.orgyoutube.com Its chemical nature allows for electrophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. wikipedia.org

Substituents can be broadly categorized as electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, chloro), and their position on the ring (ortho, meta, para) significantly influences the molecule's electronic properties and steric profile. wikipedia.orgresearchgate.net Synthetic protocols are often designed to be tolerant of these diverse functionalities. For instance, studies on related heterocyclic systems have demonstrated successful reactions with starting materials bearing various substituents on the phenyl ring, including both electron-rich and electron-poor groups, leading to products in high yields. researchgate.net

Modification of the benzoxepine portion of the molecule is equally important for creating structural diversity. Substituents can be incorporated during the initial synthesis of the ring system or added in subsequent steps. Strategies analogous to those used for synthesizing complex substituted morphans and other heterocycles, such as one-pot alkylation and cyclization reactions, can be adapted to introduce groups at various positions on the benzoxepine framework. nih.gov

Table 1: Examples of Substituent Introduction on Phenyl and Benzoxepine Rings

| Ring System | Position of Substitution | Example Substituent | Type of Group | Potential Synthetic Approach |

| Phenyl Ring | para (4'-position) | -Cl, -Br | Electron-withdrawing | Use of substituted starting materials |

| Phenyl Ring | ortho (2'-position) | -OCH₃ | Electron-donating | Use of substituted starting materials |

| Phenyl Ring | meta (3'-position) | -NO₂ | Electron-withdrawing | Electrophilic Aromatic Substitution |

| Benzoxepine Ring | C7 or C8 | Alkyl, Aryl | Varies | One-pot alkylation/cyclization |

| Benzoxepine Ring | C5 | -Cl, -Br | Electron-withdrawing | Halogenation of precursor |

Chemoselective Transformations and Modifications of Unsaturated Bonds

The 2,5-dihydro-1-benzoxepine core contains two key sites of unsaturation: the aromatic benzene (B151609) ring and the isolated carbon-carbon double bond within the seven-membered oxepine ring. Chemoselectivity—the ability to react with one functional group in the presence of others—is paramount when modifying this structure. The goal is often to transform the alkene-like double bond while preserving the stability and aromaticity of the fused benzene ring.

Various classic alkene transformations can be applied chemoselectively to the double bond of the dihydrooxepine ring. For example, catalytic hydrogenation can reduce the C=C bond to yield the fully saturated 2,3,4,5-tetrahydro-1-benzoxepine derivative. The conditions for this reaction must be carefully chosen to avoid over-reduction of the aromatic ring. Other potential transformations include epoxidation, using reagents like m-CPBA to form an epoxide ring, or dihydroxylation to introduce two hydroxyl groups across the double bond. These modifications introduce new functional groups and stereocenters, significantly increasing the molecular complexity and providing new avenues for further derivatization.

The challenge of chemoselectivity is highlighted in reactions where multiple reducible groups are present. For instance, in related systems, certain hydrogenation conditions have been shown to reduce both a nitro group and a C=C double bond simultaneously, underscoring the need for precise reagent and condition selection to achieve a desired selective outcome. researchgate.net

Table 2: Potential Chemoselective Reactions on the Benzoxepine Double Bond

| Reaction Type | Reagent(s) | Resulting Modification | Notes |

| Hydrogenation | H₂, Pd/C (mild conditions) | Saturation of C=C bond | Yields tetrahydro-1-benzoxepine core |

| Epoxidation | m-CPBA | Formation of an epoxide | Introduces a reactive three-membered ring |

| Dihydroxylation | OsO₄ (catalytic), NMO | Addition of two hydroxyl groups | Creates a diol, adds stereocenters |

| Bromination | Br₂ | Addition of two bromine atoms | Forms a dibromo derivative |

Synthesis of Fused Benzoxepine Derivatives, e.g., Benzoxepino Pyrazoles and Benzoxepinetriazole Hybrids

A powerful strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netnih.gov This approach aims to access synergistic biological activities or novel pharmacological profiles. Fusing heterocyclic rings like pyrazoles and triazoles onto the benzoxepine framework exemplifies this strategy.

Benzoxepinetriazole Hybrids: The synthesis of benzoxepine-1,2,3-triazole hybrids has been successfully achieved using the highly efficient and reliable Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne. In a typical synthetic route, a benzoxepine derivative is prepared with an azide-containing side chain. This intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, rapidly and cleanly affording a library of novel 1,2,3-triazole-linked benzoxepine hybrids. rsc.org For example, (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine has been used as a key intermediate to produce numerous triazole derivatives in good to excellent yields. rsc.org

Benzoxepino Pyrazole (B372694) Hybrids: While direct literature for a fused benzoxepino-pyrazole system is less common, its synthesis can be envisioned using established methods for pyrazole formation. organic-chemistry.orgyoutube.com The most common route is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com A plausible synthetic pathway would involve first functionalizing the benzoxepine core to install a 1,3-dicarbonyl moiety. This could be achieved through reactions such as a Claisen condensation or by building the benzoxepine ring from a precursor already containing the dicarbonyl unit. The resulting benzoxepine-dicarbonyl intermediate would then be treated with hydrazine (H₂N-NH₂) or a substituted hydrazine. The reaction proceeds through initial imine/enamine formation, followed by intramolecular cyclization and dehydration to yield the final, stable aromatic pyrazole ring fused to the benzoxepine system.

Table 3: Synthetic Strategies for Fused Benzoxepine Hybrids

| Fused Heterocycle | Key Synthetic Strategy | Required Benzoxepine Precursor | Co-reactant |

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzoxepine with an azide group (e.g., -CH₂N₃) | Terminal Alkyne (R-C≡CH) |

| Pyrazole | Hydrazine Condensation | Benzoxepine with a 1,3-dicarbonyl moiety | Hydrazine (H₂N-NH₂) or substituted hydrazine |

Advanced Spectroscopic and Structural Elucidation of 5 Phenyl 2,5 Dihydro 1 Benzoxepine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like 5-Phenyl-2,5-dihydro-1-benzoxepine. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, providing irrefutable evidence of the molecular framework.

One-Dimensional NMR (¹H, ¹³C) and Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques

One-dimensional ¹H NMR spectroscopy offers initial insights into the electronic environment of the hydrogen atoms within the molecule. For the 2,5-dihydro-1-benzoxepine scaffold, characteristic signals include those for the aromatic protons, the vinyl protons of the oxepine ring, and the methylene (B1212753) protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals provide valuable information about the connectivity of the atoms. For instance, in analogues of 5-amino-2,5-dihydro-1-benzoxepines, the methylene protons of the oxepine ring typically appear as a doublet of triplets. acs.orgacs.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its hybridization and the nature of its substituents.

To establish the definitive connectivity between protons and carbons, a series of two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the phenyl and dihydro-oxepine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting the different fragments of the molecule, such as the phenyl substituent to the oxepine ring and the benzoxepine (B8326511) core itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the protons of the phenyl group and the oxepine ring. The confirmation of product formation in the synthesis of related compounds has been supported by 2D NMR COSY and NOESY experiments. acs.org

While specific NMR data for this compound is not extensively published, the following table presents typical ¹H and ¹³C NMR chemical shifts for a related 5-amino-substituted analogue, which can serve as a reference for predicting the spectral features of the parent compound.

| ¹H NMR (400 MHz, CDCl₃) of a 5-Amino-2,5-dihydro-1-benzoxepine Analogue |

| Chemical Shift (δ) ppm |

| 7.79 |

| 7.47 |

| 6.93 |

| 6.06 |

| 5.44 |

| 5.35 |

| 4.65 |

| ¹³C NMR (101 MHz, CDCl₃) of a 5-Amino-2,5-dihydro-1-benzoxepine Analogue |

| Chemical Shift (δ) ppm |

| 188.5 |

| 159.5 |

| 135.4 |

| 132.1 |

| 128.1 |

| 126.7 |

| 126.1 |

| 118.7 |

| 114.7 |

| 69.8 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Techniques such as electron impact (EI) or chemical ionization (CI) can be used to induce fragmentation of the molecule. The resulting fragment ions are characteristic of the compound's structure and can help to confirm the presence of the phenyl and dihydro-benzoxepine moieties. For instance, in the mass spectra of related 2-allyloxy-5-chlorobenzaldehyde, a precursor to a benzoxepine analogue, the molecular ion peak (MH⁺) is observed, along with other characteristic fragments. acs.org

| Mass Spectrometry Data for a 2-Allyloxy-5-chlorobenzaldehyde Analogue |

| m/z |

| 197 |

| 169 |

| 157 |

| 81 |

| 69 |

Vibrational Spectroscopy (Infrared, IR) for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-O-C stretch (ether linkage): Typically in the region of 1260-1000 cm⁻¹.

C=C stretch (aromatic and vinylic): Around 1600-1450 cm⁻¹.

=C-H stretch (aromatic and vinylic): Above 3000 cm⁻¹.

C-H stretch (aliphatic): Below 3000 cm⁻¹.

The presence and precise positions of these bands provide confirmatory evidence for the key functional groups within the molecule. For example, in the synthesis of related heterocyclic compounds, IR spectroscopy has been used to identify key functional groups such as hydroxyl (O-H), amine (N-H), nitrile (C≡N), and carbonyl (C=O) groups. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophores in this compound, which are the parts of the molecule that absorb UV-Vis light, include the phenyl group and the double bond within the dihydro-oxepine ring, which are in conjugation with the benzene (B151609) ring.

The UV-Vis spectrum would be expected to show absorption maxima (λmax) corresponding to π → π* transitions. The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. This technique can be used to confirm the presence of the conjugated system and to study the effects of different substituents on the electronic structure of the molecule.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 2,5 Dihydro 1 Benzoxepine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of electronic structure and its relationship to molecular reactivity. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is extensively used to investigate the electronic properties of heterocyclic systems, including benzoxepine (B8326511) derivatives. nih.govrsc.org DFT calculations can accurately predict geometries, electronic distributions, and energies, which are essential for understanding the molecule's behavior. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

For 5-Phenyl-2,5-dihydro-1-benzoxepine, the HOMO is typically localized on the electron-rich phenyl and benzoxepine rings, while the LUMO may be distributed across the aromatic systems. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a process where electron density moves from one part of the molecule to another. Analysis of these orbitals helps in identifying the sites most susceptible to electrophilic and nucleophilic attack.

Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Represents the electron-donating capacity. |

| LUMO Energy | -1.10 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicates high kinetic stability and low chemical reactivity. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, providing quantitative insights into reaction kinetics. For a molecule like this compound, this could be applied to study its synthesis, degradation pathways, or metabolic transformations.

DFT calculations can accurately predict various spectroscopic parameters, which serves as a vital link between theoretical models and experimental data.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods combined with DFT can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Comparing these calculated shifts with experimental spectra helps confirm the proposed structure. rsc.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. nih.govrsc.org This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic rings.

Hypothetical Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption for this compound

| Parameter | Experimental | Calculated (TD-DFT) | Assignment |

|---|---|---|---|

| λmax 1 (nm) | 275 | 278 | π→π* transition |

| λmax 2 (nm) | 230 | 234 | π→π* transition |

While DFT provides high accuracy, it can be computationally demanding for large molecules or extensive conformational searches. Semi-empirical molecular orbital methods offer a much faster alternative by incorporating empirical parameters and simplifying some of the complex calculations inherent in quantum mechanics. These methods are particularly useful for initial conformational exploration. A rapid scan of the potential energy surface using a semi-empirical method can identify low-energy conformers of this compound, which can then be subjected to more accurate geometry optimization and property calculation using higher-level DFT methods. This hierarchical approach balances computational cost with accuracy.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reaction Pathways

Molecular Modeling and Docking Studies for Molecular Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

For this compound, docking studies could be performed to investigate its potential interaction with various biological targets. The process involves preparing the 3D structure of the ligand and the receptor. A defined region of the receptor, the "binding site," is identified, and a docking algorithm systematically samples different orientations and conformations of the ligand within this site. nih.gov Each resulting pose is scored based on a function that estimates the binding affinity (e.g., in kcal/mol).

The results reveal the most stable binding mode and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. orientjchem.org These insights can explain the compound's activity and guide the design of more potent analogs. researchgate.net

Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value/Residues |

|---|---|

| Target Protein | e.g., Cyclooxygenase-2 (COX-2) |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | SER-353, TYR-385 |

| Hydrophobic/π-π Interactions | LEU-352, VAL-523, PHE-518 |

Computational Analysis of Ligand-Receptor Interactions (Conceptual Frameworks)

The biological activity of a molecule like "this compound" is intrinsically linked to its ability to interact with specific biological targets, such as proteins and enzymes. Computational analysis of these ligand-receptor interactions is crucial for elucidating mechanisms of action and for the design of new, more potent compounds. The primary techniques employed in this area are molecular docking and molecular dynamics (MD) simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding affinity. For "this compound," this would involve docking the molecule into the active site of a relevant receptor to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor. These simulations can reveal important information about the stability of the binding mode predicted by docking, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. The insights gained from these simulations can be used to refine the design of new analogs with improved binding affinity and selectivity.

In the broader context of drug design, computational studies on related heterocyclic structures have successfully utilized these approaches. For instance, investigations into benzimidazole (B57391) derivatives have used molecular docking and MD simulations to understand their binding selectivity to different kinase isoforms. nih.gov Similarly, studies on benzoxazole (B165842) derivatives have employed in silico docking to elucidate their binding modes within the active site of VEGFR-2. nih.gov These examples highlight the potential of computational methods to guide the development of "this compound" derivatives as well.

Conformational Analysis and Flexibility of the Benzoxepine Ring System

The three-dimensional shape, or conformation, of "this compound" is a critical determinant of its biological activity. The seven-membered benzoxepine ring is not planar and can adopt multiple low-energy conformations. The presence of a phenyl substituent at the 5-position further influences the conformational landscape of the molecule. A thorough conformational analysis is therefore essential to identify the most stable conformers and to understand the flexibility of the ring system.

Conformational analysis can be performed using a variety of computational methods, ranging from rapid molecular mechanics calculations to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT). These calculations can map the potential energy surface of the molecule, identifying energy minima that correspond to stable conformations and the energy barriers between them.

For a molecule like "this compound," key conformational features would include the pucker of the seven-membered ring and the rotational orientation of the phenyl group. The relative orientation of the phenyl ring with respect to the benzoxepine core can significantly impact how the molecule fits into a receptor's binding pocket.

Experimental techniques such as Nuclear Overhauser Effect (NOESY) spectroscopy can be used in conjunction with computational methods to validate the predicted conformations in solution. For example, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives utilized NOESY to establish the prevailing conformations of these flexible molecules. ijpsr.com A similar integrated approach would be invaluable for characterizing the conformational preferences of "this compound."

A hypothetical conformational analysis of "this compound" might reveal several low-energy conformers, the relative populations of which could be estimated using the Boltzmann distribution. The following table illustrates the type of data that could be generated from such an analysis.

| Conformer | Dihedral Angle (C4-C5-C(phenyl)-C(phenyl)) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 60° | 0.0 | 65 |

| B | 180° | 0.8 | 25 |

| C | -60° | 1.5 | 10 |

This table is a hypothetical representation of data from a conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of numerical descriptors that encode various aspects of the molecules' structure and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity or property.

For a series of "this compound" analogs, a QSAR study would involve synthesizing or computationally generating a set of derivatives with varying substituents and measuring their biological activity against a specific target. A wide range of molecular descriptors can be calculated for each analog, including:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, number of rotatable bonds, branching indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach can significantly reduce the time and cost associated with drug discovery. researchgate.net

Numerous QSAR studies on various heterocyclic scaffolds have been successfully reported. For example, 3D-QSAR models have been developed for benzoxazinone (B8607429) analogs to understand the structural requirements for their activity as HIV-1 reverse transcriptase inhibitors. nih.gov Similarly, QSAR studies on compounds acting on serotonin (B10506) receptors have utilized a combination of chromatographic data and calculated physicochemical parameters. nih.gov

A hypothetical QSAR model for a series of "this compound" derivatives might take the form of the following equation:

pIC50 = c0 + c1logP + c2Dipole_Moment + c3*Molecular_Surface_Area

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. The statistical quality of such a model is typically assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

The following interactive table presents hypothetical data for a set of "this compound" derivatives and the descriptors that could be used in a QSAR study.

| Compound | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | pIC50 (experimental) | pIC50 (predicted) |

| 1 | 3.5 | 2.1 | 350 | 6.8 | 6.7 |

| 2 | 4.0 | 2.5 | 370 | 7.2 | 7.3 |

| 3 | 3.2 | 1.8 | 340 | 6.5 | 6.4 |

| 4 | 4.5 | 2.8 | 390 | 7.8 | 7.9 |

| 5 | 3.8 | 2.3 | 360 | 7.0 | 7.1 |

This table is a hypothetical representation of data for a QSAR study.

Mechanistic Investigations of Biological Activities and Molecular Interactions of 5 Phenyl 2,5 Dihydro 1 Benzoxepine Analogues Excluding Clinical Outcomes

Enzyme Modulation and Inhibition Mechanistic Studies

Analogues of 5-Phenyl-2,5-dihydro-1-benzoxepine have been evaluated for their ability to modulate or inhibit key enzymes involved in inflammation and metabolic pathways.

The cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov COX-1 is a constitutive enzyme involved in physiological functions like protecting the stomach lining, while COX-2 is an inducible isoform primarily associated with inflammation, pain, and fever. nih.govnih.govyoutube.com Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

The mechanistic basis for selective COX-2 inhibition lies in structural differences between the two isoforms. A key distinction is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) residue in COX-2. wikipedia.org This difference creates a hydrophobic side-pocket in the COX-2 active site that is not accessible in COX-1. nih.govwikipedia.org Selective inhibitors, often possessing bulky side groups, are designed to bind within the main active site channel and extend into this secondary pocket. nih.gov This interaction often involves key residues such as Arg513 and Phe518. nih.gov For example, molecular docking studies of 5,5-diarylhydantoin derivatives show that a p-MeSO2–phenyl moiety orients toward this COX-2 secondary pocket, interacting with Arg513 and Val523. nih.govnih.gov Another binding mode involves the carboxylate group of an inhibitor forming hydrogen bonds with Tyr-385 and Ser-530, precluding the salt bridge formation with Arg-120 that is common for non-selective NSAIDs. researchgate.net

While direct studies on this compound are limited, research into structurally related heterocyclic compounds such as 1,4-benzoxazine and isoxazole (B147169) derivatives provides insight into the potential mechanisms. rsc.orgnih.gov These studies demonstrate that specific substitutions can yield high potency and selectivity for COX-2, as illustrated by their IC50 values.

Table 1: In Vitro COX-2 Inhibition Data for Various Heterocyclic Analogues

| Compound Class | Specific Derivative | COX-2 IC50 (μM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|---|

| 5,5-Diarylhydantoin | 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | 0.077 | >1298 | nih.gov |

| 1,4-Benzoxazine | Compound 3e | 0.65 | 211.6 | rsc.org |

| 1,4-Benzoxazine | Compound 3f | 0.57 | 242.4 | rsc.org |

| Isoxazole | Compound C6 | 0.55 | 61.73 | nih.gov |

| Standard Drug | Celecoxib | 0.060 | 405 | nih.gov |

Acyl-CoA: Cholesterol O-acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a membrane-bound enzyme located in the endoplasmic reticulum. nih.gov It plays a crucial role in cellular cholesterol homeostasis by catalyzing the intracellular esterification of cholesterol with long-chain fatty acyl-CoAs to form cholesteryl esters for storage. mdpi.com In mammals, two isoenzymes, ACAT1 and ACAT2, exist, encoded by different genes. mdpi.com ACAT1 is found in various tissues, while ACAT2 is primarily in the intestine and liver. mdpi.com The enzyme is considered a therapeutic target for conditions like atherosclerosis because its inhibition can prevent the accumulation of cholesteryl esters in macrophages, a key step in the formation of foam cells. mdpi.com Mechanistically, ACAT1 is allosterically activated by its substrate, cholesterol. mdpi.com

Derivatives of 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines have been identified as potent inhibitors of ACAT. This has prompted the synthesis of 5-amino-2,5-dihydro-1-benzoxepine scaffolds as key building blocks for developing new ACAT inhibitors.

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.gov These enzymes manage DNA topology, which is essential for replication and transcription. nih.govmdpi.com Topoisomerase IV, composed of ParC and ParE subunits (C₂E₂), is the primary target for many novel bacterial topoisomerase inhibitors (NBTIs) in Gram-negative bacteria. nih.gov Unlike simple catalytic inhibitors, many potent compounds in this class act as "poisons." They stabilize the covalent complex formed between the topoisomerase and DNA, which leads to lethal double-strand breaks in the bacterial chromosome. nih.gov

Research has demonstrated the antimicrobial potential of benzoxepine-based compounds. Specifically, a series of benzoxepine (B8326511)–1,2,3‐triazole acetamide (B32628) derivatives have shown promising in vitro activity against a range of bacterial and fungal pathogens. researchgate.net The mechanism is believed to involve the inhibition of essential microbial enzymes. Studies on other heterocyclic scaffolds like benzoxazines and benzopyrones show they can inhibit bacterial DNA gyrase and topoisomerase I by interfering with the enzyme's DNA binding site or by stabilizing the enzyme-DNA cleavage complex. nih.govmdpi.com

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Benzoxepine-1,2,3-triazole Acetamides

| Compound | Substituent Groups | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) | MIC vs. A. niger (μg/mL) | Reference |

|---|---|---|---|---|---|

| 5c | piperazinyl, 4-nitrophenyl | 1.2 | 1.8 | 2.5 | researchgate.net |

| 5d | morpholinyl, 4-chlorophenyl | 0.85 | 1.3 | 1.9 | researchgate.net |

| 5h | dimethyl amino, 4-chlorophenyl | 2.1 | 1.5 | 2.3 | researchgate.net |

| 5j | morpholinyl, 4-nitrophenyl | 2.9 | 6.7 | 4.5 | researchgate.net |

Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro Studies)

The investigation into the anticancer potential of novel heterocyclic compounds has identified several promising candidates, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. While direct studies on this compound analogues are emerging, research on structurally similar compounds, such as benzofurooxepine derivatives, provides valuable insights into their potential antiproliferative mechanisms.

In vitro cytotoxicity evaluations of diversely substituted benzofurooxepine derivatives have demonstrated potent activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal cancer (HT-29), and lung cancer (NCI-H446) cell lines. researchgate.net Molecular docking studies with these compounds have suggested that their growth inhibitory effects may be mediated through the inhibition of key enzymes involved in cancer progression, such as human tyrosine phosphatase. researchgate.net

Similarly, other benzodiazepine (B76468) and related heterocyclic structures have shown significant antiproliferative effects. For instance, certain 1,5-benzodiazepin-2-one (B1260877) derivatives have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in liver cancer cells (HepG2). nih.gov The induction of apoptosis was confirmed by the upregulation of pro-apoptotic proteins like Caspase 3 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some phenyl isoserine derivatives have been shown to exert their antiproliferative effects on breast cancer cell lines (MCF-7) by downregulating the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. japer.in

These findings suggest that this compound analogues may exert their antiproliferative effects through a multi-targeted approach, potentially involving:

Inhibition of critical enzymes like tyrosine phosphatases.

Induction of cell cycle arrest.

Activation of the apoptotic cascade.

Inhibition of angiogenesis through pathways like VEGF suppression.

Further in vitro studies are required to specifically delineate the antiproliferative mechanisms of this compound analogues and to identify their precise molecular targets within cancer cells.

Table 1: Antiproliferative Activity of Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line(s) | Observed Mechanism(s) | Reference(s) |

|---|---|---|---|

| Benzofurooxepine derivatives | MCF-7, HT-29, NCI-H446 | Inhibition of human tyrosine phosphatase | researchgate.net |

| 1,5-Benzodiazepin-2-one derivatives | HepG2 | Cell cycle arrest (G2/M), apoptosis induction (Caspase 3, BAX up; Bcl-2 down) | nih.gov |

| Phenyl isoserine derivatives | MCF-7 | Downregulation of VEGF gene expression | japer.in |

| 1-Benzhydrylpiperazine derivatives | MCF-7, HepG-2, HeLa, HT-29 | Growth inhibition (mechanism not fully elucidated) | nih.gov |

Anti-Inflammatory Signaling Pathway Modulation (In Vitro and Pre-clinical Models)

Chronic inflammation is a key component of numerous diseases, and the modulation of inflammatory signaling pathways is a major goal of therapeutic development. The anti-inflammatory potential of benzoxepine-related structures is an active area of investigation. Studies on related compounds suggest that their mechanism of action likely involves the inhibition of key inflammatory mediators and signaling cascades, such as the NF-κB and MAPK pathways.

For example, research on benzofuran (B130515) derivatives has demonstrated their ability to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Further mechanistic studies on potent analogues revealed a significant reduction in the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, including p65, IκBα, IKKα/β, JNK, and ERK1/2. nih.govnih.gov The NF-κB and MAPK pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govnih.gov

In vivo studies using a mouse model of peritonitis have corroborated these in vitro findings, showing that treatment with these compounds can reduce the infiltration of inflammatory cells such as neutrophils and leukocytes, and decrease the serum levels of pro-inflammatory cytokines. nih.gov

These findings strongly suggest that this compound analogues could modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways. This would lead to a downstream reduction in the production of key inflammatory mediators. Further research is needed to confirm these effects specifically for this compound derivatives and to evaluate their therapeutic potential in preclinical models of inflammatory diseases.

Antimicrobial Action Mechanisms against Pathogenic Microorganisms (In Vitro)

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including those with a benzoxepine-related core, are being explored for their potential in this area. While direct studies on this compound are limited, research on other structurally related compounds provides insights into possible antimicrobial mechanisms.

One potential mechanism of action is the disruption of the bacterial cell membrane. Studies on compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown that they can increase the permeability of the cell membrane in both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria, as well as in fungi (Candida albicans). nih.govmdpi.com This disruption of membrane integrity can lead to the leakage of essential intracellular components and ultimately cell death. nih.gov

Another potential target is the bacterial respiratory chain. Some antimicrobial compounds have been shown to inhibit electron transport, leading to a reduction in cellular energy production and the generation of reactive oxygen species (ROS), which can cause further cellular damage. mdpi.com

Furthermore, some heterocyclic compounds have demonstrated the ability to interfere with bacterial DNA. This can occur through direct damage to the DNA molecule or by causing leakage of DNA from the cell. nih.gov The ability of certain 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to disrupt biofilm formation in bacteria like S. aureus and E. coli highlights another important potential mechanism of action, as biofilms are a major contributor to persistent infections. nih.gov

Table 2: Potential Antimicrobial Mechanisms of Related Compounds

| Mechanism of Action | Pathogen(s) | Compound Class Example | Reference(s) |

|---|---|---|---|

| Membrane Damage & Integrity Disruption | S. aureus, S. epidermidis, C. albicans | 5,8-dihydroxy-1,4-naphthoquinone | nih.govmdpi.com |

| Respiratory Chain Disruption | C. albicans, S. aureus | 5,8-dihydroxy-1,4-naphthoquinone | mdpi.com |

| DNA Leakage and Damage | C. albicans | 5,8-dihydroxy-1,4-naphthoquinone | nih.gov |

| Biofilm Disruption | S. aureus, E. coli | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | nih.gov |

These findings suggest that this compound analogues could possess antimicrobial activity through one or more of these mechanisms. Future in vitro studies are warranted to screen these compounds against a panel of pathogenic microorganisms and to elucidate their specific modes of action.

Antiviral Activity Investigations (e.g., Anti-HIV-1, SARS-CoV-2 in Cell-Based Assays)

The search for novel antiviral agents has intensified in recent years, with a focus on identifying small molecules that can inhibit viral replication at various stages of the viral life cycle. While specific data on the antiviral activity of this compound analogues is not yet widely available, research on other heterocyclic compounds has revealed promising antiviral potential, particularly against HIV-1 and SARS-CoV-2.

In the context of SARS-CoV-2, high-throughput screening of compound libraries has identified various small molecules with antiviral activity. mdpi.com For instance, a 1-heteroaryl-2-alkoxyphenyl analogue was identified as a promising hit that interferes with viral entry. mdpi.com Further studies on such compounds have shown that they can block the entry of SARS-CoV-2 pseudoviruses into host cells. mdpi.com Another approach has been the use of biological activity-based modeling to predict compounds with anti-SARS-CoV-2 activity, with many of the confirmed hits acting as viral entry inhibitors or autophagy modulators. nih.gov

With regard to anti-HIV-1 activity, a benzamide (B126) derivative, AH0109, has been identified that exhibits potent antiviral effects. nih.gov Mechanistic studies revealed that this compound impairs the early stages of HIV-1 infection by inhibiting reverse transcription and the nuclear import of viral cDNA. nih.gov Glycyrrhizin derivatives have also shown inhibitory activity against HIV pseudoviruses, with evidence suggesting that they interfere with virus entry into the target cell. mdpi.com

These findings highlight several potential mechanisms by which this compound analogues could exert antiviral effects, including:

Inhibition of viral entry into host cells.

Inhibition of key viral enzymes, such as reverse transcriptase.

Interference with viral replication processes, such as the nuclear import of viral genetic material.

Modulation of host cell pathways, such as autophagy, that are exploited by viruses.

Cell-based assays using pseudoviruses or live viruses are crucial for screening this compound analogues and for elucidating their specific antiviral mechanisms.

Table 3: Antiviral Mechanisms of Action of Related Compounds

| Virus | Compound Class/Example | Mechanism of Action | Reference(s) |

|---|---|---|---|

| SARS-CoV-2 | 1-Heteroaryl-2-alkoxyphenyl analog | Viral entry inhibition | mdpi.com |

| SARS-CoV-2 | Various predicted compounds | Viral entry inhibition, autophagy modulation | nih.gov |

| HIV-1 | Benzamide derivative (AH0109) | Inhibition of reverse transcription and viral cDNA nuclear import | nih.gov |

| HIV-1 | Glycyrrhizin derivatives | Viral entry inhibition | mdpi.com |

Pre-clinical Pharmacological Evaluation in Animal Models for Mechanistic Elucidation (e.g., Anti-implantation activity in rats, hypotensive effects)

Pre-clinical animal models are indispensable for understanding the in vivo effects of new chemical entities and for elucidating their mechanisms of action in a physiological context. For analogues of this compound, animal studies have provided initial insights into their potential as antifertility and hypotensive agents.

Anti-implantation Activity in Rats:

A study investigating novel non-steroidal 4,5-disubstituted 2,3,4,5-tetrahydro-1-benzoxepines revealed their potential as anti-implantation agents in mature female Sprague-Dawley rats. nih.gov The antifertility activity was assessed using a post-coital anti-implantation test. While most of the synthesized compounds showed weak potency, two specific compounds, 9d and 10d, exhibited the highest anti-implantation activity among the tested series. nih.gov This suggests that the benzoxepine scaffold could serve as a template for the development of non-steroidal contraceptive agents. The exact mechanism of this anti-implantation effect was not fully elucidated in the study but likely involves interference with the hormonal or cellular processes necessary for the successful implantation of the embryo in the uterine wall.

Hypotensive Effects:

Research into substituted oximino-ethers of 3,4-dihydro-1(2H)-benzoxepines has demonstrated their hypotensive activity in anesthetized cats. nih.gov These compounds were synthesized from 3,4-dihydro-1(2H)benzoxepin-5-ones. The observed reduction in blood pressure points to a potential mechanism involving the modulation of the cardiovascular system. While the specific molecular targets were not identified in this study, the hypotensive effect could be mediated through various mechanisms, such as vasodilation (relaxation of blood vessels), reduction in cardiac output, or interaction with adrenergic or other receptors involved in blood pressure regulation.

These pre-clinical findings in animal models provide a valuable foundation for the further development of this compound analogues. They highlight the need for more detailed mechanistic studies to identify the specific molecular targets and signaling pathways responsible for their observed anti-implantation and hypotensive effects.

Table 4: Pre-clinical Pharmacological Evaluation of Benzoxepine Analogues

| Pharmacological Activity | Animal Model | Compound Class | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anti-implantation | Mature female Sprague-Dawley rats | 4,5-disubstituted 2,3,4,5-tetrahydro-1-benzoxepines | Certain analogues showed significant anti-implantation activity. | nih.gov |

| Hypotensive | Anesthetized cats | Substituted oximino-ethers of 3,4-dihydro-1(2H)-benzoxepines | Compounds demonstrated hypotensive effects. | nih.gov |

Future Research Trajectories and Emerging Opportunities in 5 Phenyl 2,5 Dihydro 1 Benzoxepine Chemistry

Development of Next-Generation Catalytic and Stereoselective Synthetic Methods

The synthesis of the 2,5-dihydro-1-benzoxepine core has been approached through various strategies, including one-pot procedures that combine key transformations. A notable example involves a thermally mediated Overman rearrangement and a subsequent ring-closing metathesis (RCM) reaction of allylic trichloroacetimidates. rjptonline.orgnih.govacs.org This method has been successfully applied to produce 5-amino-substituted 2,5-dihydro-1-benzoxepines, which serve as valuable precursors for pharmacologically active compounds. rjptonline.orgnih.govacs.orgresearchgate.net The optimization of this one-pot process has been explored, for instance, in the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepine, where the use of Grubbs' first-generation catalyst was initially investigated for the RCM step. acs.org

A significant frontier in the synthesis of 5-Phenyl-2,5-dihydro-1-benzoxepine derivatives is the establishment of robust stereoselective methods. nih.govbeilstein-journals.orgyoutube.com The development of asymmetric catalysis will be crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles. nih.govbeilstein-journals.orgyoutube.comnih.gov Chiral catalysts, including those based on N,N'-dioxide/Yb(OTf)₃ complexes, have been successfully employed in the enantioselective synthesis of related heterocyclic systems like 1,5-benzothiazepines. nih.gov Adapting these or developing new chiral catalytic systems for the synthesis of this compound will be a major focus, enabling the production of optically pure compounds for detailed biological evaluation.

Exploration of Novel Functionalization and Derivatization Strategies

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Research has demonstrated the functionalization of 5-amino-substituted 2,5-dihydro-1-benzoxepines to access a range of pharmacologically active 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds. rjptonline.orgnih.govacs.orgresearchgate.net This highlights the potential of the core structure as a template for creating diverse molecular libraries.

Future efforts will likely explore a broader range of functionalization reactions. A promising avenue is the application of C-H functionalization, a powerful tool for directly modifying the core structure without the need for pre-functionalized starting materials. youtube.com This approach could enable the introduction of a wide variety of substituents at different positions on the benzoxepine (B8326511) ring system, leading to novel analogs with potentially improved properties.

Furthermore, the principles of bioorthogonal chemistry could be applied to introduce specific tags or probes onto the this compound scaffold. nih.govnih.gov This would facilitate the study of its biological targets and mechanisms of action through techniques such as fluorescence imaging. The development of new bioorthogonal reactions and catalysts will expand the toolbox for selectively modifying the molecule within a biological context. nih.govnih.gov

The following table provides examples of potential derivatization strategies and the classes of compounds that could be generated:

| Derivatization Strategy | Target Position(s) | Potential Functional Groups | Resulting Compound Class |

| C-H Arylation | Aromatic Ring | Aryl, Heteroaryl | Poly-aromatic Benzoxepines |

| Suzuki-Miyaura Coupling | Phenyl Ring | Alkyl, Alkenyl, Alkynyl | Substituted Phenyl Benzoxepines |

| Buchwald-Hartwig Amination | Aromatic Ring | Primary/Secondary Amines | Amino-functionalized Benzoxepines |

| Click Chemistry | Introduced Azide (B81097)/Alkyne | Diverse Moieties | Triazole-linked Benzoxepine Conjugates |

Deeper Elucidation of Molecular Mechanisms of Action through Integrated Experimental and Computational Approaches

A comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Currently, specific mechanistic data for this compound is limited. Future research will necessitate an integrated approach, combining experimental techniques with advanced computational methods to elucidate its interactions with biological targets.

Molecular docking simulations will be a key computational tool to predict the binding modes of this compound and its derivatives with various protein targets. nih.gov These in silico studies can provide valuable insights into the specific amino acid residues involved in the interaction, guiding the design of more potent and selective analogs.

Quantum mechanical (QM) calculations can be employed to understand the electronic properties and reactivity of the this compound scaffold. nih.gov These calculations can help in rationalizing structure-activity relationships and in predicting the metabolic fate of the compound. For instance, QM methods can be used to calculate the energies of different conformations and to model transition states of potential metabolic reactions. nih.gov

The integration of these computational approaches with experimental validation, such as in vitro binding assays and cell-based functional assays, will be essential for building accurate models of the compound's mechanism of action. This synergistic strategy will accelerate the identification of its primary biological targets and downstream signaling pathways.

Application of Chemoinformatics and Artificial Intelligence in Rational Design and Discovery

The fields of chemoinformatics and artificial intelligence (AI) are set to revolutionize the process of drug discovery, and their application to the this compound scaffold holds immense promise. These in silico tools can be leveraged for the rational design of novel derivatives with optimized properties and for accelerating the discovery of new therapeutic applications.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery that can be applied to this compound derivatives. nih.govnih.govresearchgate.netrsc.org By building computational models based on existing data, it is possible to predict the pharmacokinetic and toxicological profiles of virtual compounds, allowing for the early identification of candidates with favorable drug-like properties. nih.govnih.govresearchgate.netrsc.org

Pharmacophore modeling is another powerful chemoinformatic technique that can be used to identify the key structural features of this compound that are responsible for its biological activity. researchgate.netnih.gov By creating a 3D model of these essential features, it is possible to screen large virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. researchgate.netnih.gov

Generative Adversarial Networks (GANs) and other deep learning models represent a cutting-edge AI approach for de novo drug design. nih.govnih.gov These models can be trained on known active molecules to learn the underlying patterns of molecular structures and then generate novel molecules with desired properties. nih.govnih.gov This technology could be applied to design new this compound analogs with enhanced potency and selectivity. Machine learning models can also be developed to predict the bioactivity of novel compounds based on their molecular descriptors, further streamlining the discovery process. nih.gov

The following table summarizes the potential applications of chemoinformatics and AI in the study of this compound:

| Technique | Application | Expected Outcome |

| In Silico ADMET Prediction | Assess drug-likeness of virtual compounds | Prioritization of candidates with favorable pharmacokinetic and safety profiles |

| Pharmacophore Modeling | Identify essential structural features for activity | Virtual screening of compound libraries to find new hits |

| Generative Adversarial Networks (GANs) | De novo design of novel molecules | Generation of diverse and novel this compound analogs |

| Machine Learning (e.g., QSAR) | Predict biological activity from structure | Rapid screening and optimization of lead compounds |

Q & A

Q. What are the established synthetic routes for 5-Phenyl-2,5-dihydro-1-benzoxepine, and how do they compare in yield and scalability?

Answer: The primary synthetic routes include:

- One-pot cyclization strategies : Adapted from Calder et al. (2015), a method involving intramolecular cyclization of substituted phenols with propargyl ethers under acidic conditions yields benzoxepine derivatives. This approach achieves ~60–75% yields but requires precise control of reaction temperature and stoichiometry to avoid side products .

- Transition-metal-catalyzed annulations : Palladium(II)-catalyzed formal [5+2] cycloaddition between 2-alkenylphenols and allenes (e.g., phenylallene) provides regio- and diastereoselective access to benzoxepines. Yields exceed 80% under optimized oxidative conditions (e.g., Pd(OAc)₂/Cu(OAc)₂) .

Q. Comparison :

| Method | Yield (%) | Scalability | Selectivity |

|---|---|---|---|

| One-pot cyclization | 60–75 | Moderate | Moderate |

| Pd-catalyzed annulation | ≥80 | High | High |

The Pd-catalyzed method is preferred for scalability and selectivity, though it requires costly catalysts.

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, the dihydrobenzoxepine ring protons exhibit distinct splitting patterns (δ 4.5–5.5 ppm for olefinic protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄O) and distinguishes from isobaric byproducts.

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives.

Best Practice : Combine NMR with IR spectroscopy to track carbonyl or ether functional groups (e.g., ν(C-O) ~1250 cm⁻¹). Report full characterization data in supplementary materials to adhere to journal guidelines .

Advanced Research Questions

Q. How can contradictory data in benzoxepine pharmacological assays be systematically resolved?

Answer: Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). A stepwise approach includes:

Reproducibility checks : Replicate experiments under identical conditions (e.g., pH, temperature) .

Dose-response analysis : Confirm activity across multiple concentrations to rule out false positives/negatives.

Meta-analysis : Compare data with structurally analogous compounds (e.g., benzodiazepines or triazole hybrids) to identify trends .

Example : If antiproliferative activity conflicts between studies, verify cell viability assays (MTT vs. ATP-based) and normalize results to solvent controls (e.g., DMSO ≤0.1%) .

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed benzoxepine synthesis?

Answer: The Pd(II)-catalyzed [5+2] cycloaddition proceeds via:

Oxidative coupling : Pd coordinates to the alkenylphenol’s olefin and allene’s π-system, forming a metallocycle intermediate.

Electrophilic activation : The Pd center polarizes the allene, directing nucleophilic attack by the phenol oxygen.

Reductive elimination : Releases the benzoxepine product and regenerates the catalyst under oxidative conditions (e.g., Cu(II)) .

Key Evidence : DFT studies suggest that electron-donating groups on the allene enhance reactivity by stabilizing the transition state. Steric effects dominate in ortho-substituted substrates, favoring trans-diastereomers .

Q. How can reaction conditions be optimized to minimize byproducts in benzoxepine synthesis?

Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. Switch to toluene or THF for better control.

- Catalyst loading : Reduce Pd(OAc)₂ to ≤5 mol% while maintaining Cu(II) as a co-oxidant to prevent Pd black formation.

- Additives : Use molecular sieves (3Å) to scavenge water in moisture-sensitive reactions .

Case Study : In the synthesis of 5-amino derivatives, adding Na₂CO₃ (2 equiv) neutralizes HCl byproducts, increasing yield from 55% to 72% .

Q. What computational methods are effective for predicting benzoxepine bioactivity?

Answer:

- Molecular docking : Screen against targets like serotonin receptors (5-HT₂A) using AutoDock Vina. Validate with MD simulations to assess binding stability.

- QSAR modeling : Use descriptors (e.g., logP, H-bond donors) to correlate structural features with antipsychotic activity. Triazole hybrids show enhanced potency due to π-π stacking interactions .

Limitation : Predictions must be experimentally verified due to dynamic effects (e.g., protein flexibility) not captured in static models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products